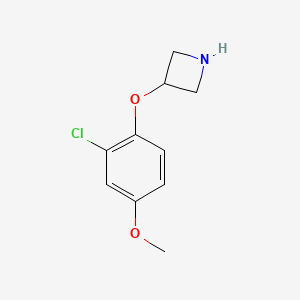3-(2-Chloro-4-methoxyphenoxy)azetidine
CAS No.: 1220038-57-2
Cat. No.: VC2929394
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1220038-57-2 |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 3-(2-chloro-4-methoxyphenoxy)azetidine |
| Standard InChI | InChI=1S/C10H12ClNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
| Standard InChI Key | CDZUZPOJUGQJDA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC2CNC2)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1)OC2CNC2)Cl |
Introduction
Chemical Structure and Properties
3-(2-Chloro-4-methoxyphenoxy)azetidine (CAS: 1220038-57-2) is characterized by its four-membered nitrogen-containing ring connected to a substituted phenoxy group. This compound has been identified as a member of multiple chemical classes including ethers, secondary amines, and azetidines. The structural features of this molecule provide it with unique chemical characteristics that make it valuable in various applications.
Physical and Chemical Properties
The key physical and chemical properties of 3-(2-Chloro-4-methoxyphenoxy)azetidine are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-(2-Chloro-4-methoxyphenoxy)azetidine
| Property | Value |
|---|---|
| CAS Number | 1220038-57-2 |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Structural Classification | Ethers, Secondary Amines, Azetidines |
| Purity (Commercial) | Minimum 95% |
The structure contains a 2-chloro-4-methoxyphenoxy group attached to the azetidine ring, with specific positioning that contributes to its potential binding properties and reactivity. The chlorine substituent at the ortho position and the methoxy group at the para position of the phenyl ring create an electron distribution that influences the compound's chemical behavior .
Applications and Biological Activities
Synthetic Building Block Applications
As a versatile small molecule scaffold, 3-(2-Chloro-4-methoxyphenoxy)azetidine may serve as a valuable building block in the synthesis of more complex molecules. The azetidine moiety provides a rigid, concave framework that can be strategically incorporated into larger structures to modulate their properties.
Similar azetidine derivatives have been employed as:
-
Ligands in metal-catalyzed reactions, such as copper-catalyzed Henry reactions of aldehydes
-
Components in combinatorial library construction
-
Precursors for the synthesis of biologically active compounds
The unique spatial arrangement of substituents in 2,4-cis-disubstituted azetidines has been shown to induce high stereoselectivity in catalytic reactions. While 3-(2-Chloro-4-methoxyphenoxy)azetidine has a different substitution pattern, its structural features may similarly influence stereochemical outcomes in reactions .
Research Directions and Future Perspectives
Synthetic Methodology Development
The synthesis of 3-(2-Chloro-4-methoxyphenoxy)azetidine and related compounds presents opportunities for methodology development:
-
Development of more efficient and selective methods for azetidine formation
-
Exploration of stereoselective approaches to azetidine synthesis
-
Investigation of novel functionalization strategies for the azetidine core
-
Application of modern synthetic methods such as photocatalysis for azetidine synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume